molecular formula C15H11ClN2O5 B5802379 methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Cat. No.: B5802379
M. Wt: 334.71 g/mol
InChI Key: ZRLPZFMUBJUMDL-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H10ClNO5 and a molecular weight of 319.70 g/mol . This compound is known for its unique structure, which includes a chlorinated nitrobenzoyl group and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorinated benzoyl group can also participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways .

Properties

IUPAC Name

methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)9-6-7-11(16)13(8-9)18(21)22/h2-8H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLPZFMUBJUMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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